molecular formula C18H15NO3 B14343172 Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester CAS No. 104907-36-0

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester

Cat. No.: B14343172
CAS No.: 104907-36-0
M. Wt: 293.3 g/mol
InChI Key: PLEWCNOICRPIGW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzene ring, an oxazole ring, and an ester functional group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzeneacetic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester functional group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
  • Benzeneacetic acid, 2-(4-methyl-2-oxazolyl)-, methyl ester
  • Benzeneacetic acid, 2-(4-phenyl-2-thiazolyl)-, methyl ester

Uniqueness

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is unique due to the presence of both the oxazole ring and the ester functional group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

104907-36-0

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetate

InChI

InChI=1S/C18H15NO3/c1-21-17(20)11-14-9-5-6-10-15(14)18-19-16(12-22-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

PLEWCNOICRPIGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=NC(=CO2)C3=CC=CC=C3

Origin of Product

United States

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